
(1S)-2-Methylcyclohex-2-en-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-2-Methylcyclohex-2-en-1-ol is an organic compound with the molecular formula C7H12O It is a cyclohexene derivative with a hydroxyl group (-OH) attached to the first carbon and a methyl group (-CH3) attached to the second carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-Methylcyclohex-2-en-1-ol can be achieved through several methods. One common approach involves the reduction of (1S)-2-Methylcyclohex-2-en-1-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method ensures high yield and purity of the desired alcohol.
Chemical Reactions Analysis
Types of Reactions: (1S)-2-Methylcyclohex-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form (1S)-2-Methylcyclohex-2-en-1-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to (1S)-2-Methylcyclohexanol using strong reducing agents such as LiAlH4.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form (1S)-2-Methylcyclohex-2-en-1-yl chloride.
Common Reagents and Conditions:
Oxidation: CrO3 in acetic acid or PCC in dichloromethane (DCM).
Reduction: LiAlH4 in THF or NaBH4 in methanol.
Substitution: SOCl2 in DCM or phosphorus tribromide (PBr3) in ether.
Major Products:
Oxidation: (1S)-2-Methylcyclohex-2-en-1-one.
Reduction: (1S)-2-Methylcyclohexanol.
Substitution: (1S)-2-Methylcyclohex-2-en-1-yl chloride.
Scientific Research Applications
(1S)-2-Methylcyclohex-2-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of (1S)-2-Methylcyclohex-2-en-1-ol depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, its hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group.
2-Methylcyclohexanol: Similar structure but lacks the double bond.
Cyclohexene: Lacks the hydroxyl group but has a similar ring structure.
Uniqueness: (1S)-2-Methylcyclohex-2-en-1-ol is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination allows it to participate in a wider range of chemical reactions compared to its analogs, making it a versatile compound in synthetic chemistry and research applications.
Properties
CAS No. |
76888-40-9 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(1S)-2-methylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C7H12O/c1-6-4-2-3-5-7(6)8/h4,7-8H,2-3,5H2,1H3/t7-/m0/s1 |
InChI Key |
LONAYYKXZPCZNH-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=CCCC[C@@H]1O |
Canonical SMILES |
CC1=CCCCC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


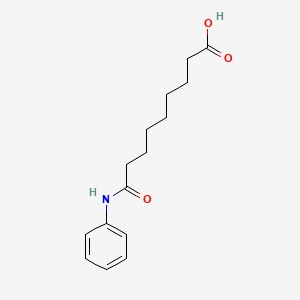
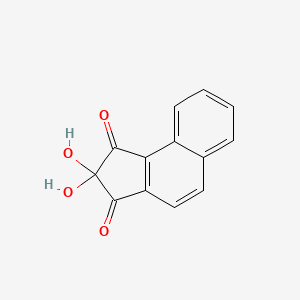
![(NE)-N-[[1-[3-[4-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]propyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;(NE)-N-[(1-methylpyridin-1-ium-2-yl)methylidene]hydroxylamine;dibromide;iodide](/img/structure/B14451417.png)

![2,6,6-Trimethylbicyclo[3.1.1]hept-1-ene-3-peroxol](/img/structure/B14451427.png)
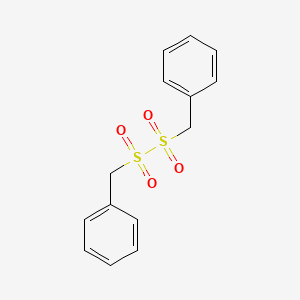
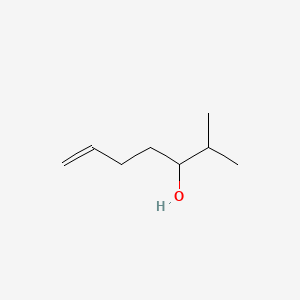
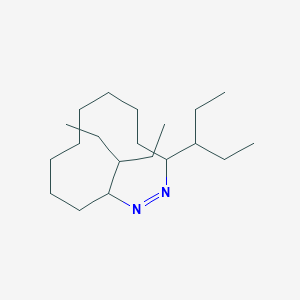

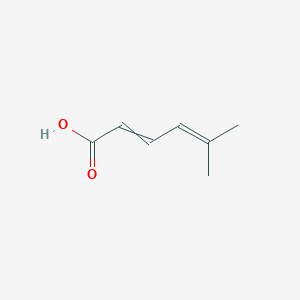

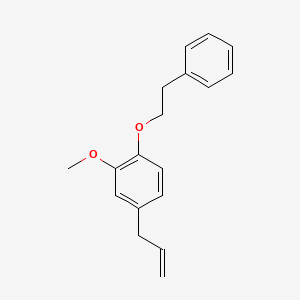
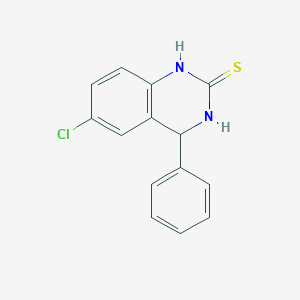
![Lithium [2-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]methanide](/img/structure/B14451493.png)
